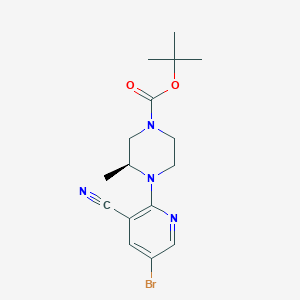

(S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN4O2/c1-11-10-20(15(22)23-16(2,3)4)5-6-21(11)14-12(8-18)7-13(17)9-19-14/h7,9,11H,5-6,10H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYJIARUNUYSPD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C(C=N2)Br)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=C(C=C(C=N2)Br)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H15BrN2O2

- Molecular Weight : 297.15 g/mol

- CAS Number : 257937-08-9

- Structure : The compound features a tert-butyl group, a bromo-substituted pyridine, and a piperazine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-3-cyanopyridine with tert-butyl 3-methylpiperazine under suitable conditions. The yield and purity of the product can vary based on the reaction conditions employed.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds in this class have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation. For example, a related compound demonstrated an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a significantly lower effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting cancer cells specifically .

- Mechanism of Action : These compounds may exert their anticancer effects through multiple pathways, including apoptosis induction and inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

Pharmacodynamics

In vivo studies using mouse models have illustrated that treatment with these compounds can inhibit metastasis more effectively than established chemotherapeutic agents. For example, a study found that a similar compound significantly reduced lung metastasis in mice inoculated with MDA-MB-231 cells .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on MDA-MB-231 Cells : A study demonstrated that treatment with a compound similar to this compound resulted in increased levels of caspase 9, indicating activation of apoptotic pathways .

- Selectivity Index : Another study reported that certain derivatives exhibited a selectivity index favoring cancer cells over normal cells by as much as 27-fold, showcasing their potential for selective targeting in cancer therapy .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key structural differences, synthetic routes, and biological implications of the target compound and its analogues:

Key Findings from Comparative Analysis

Stereochemical Impact: The S-configuration in the target compound may enhance stereoselective binding to chiral targets (e.g., enzymes or GPCRs) compared to racemic analogues like the 4-iodobenzoyl derivative . The R-configuration in the fluorophenoxy-pyrimidine analogue shows high 5-HT2C receptor agonism (74% yield), suggesting chirality critically influences activity .

Functional Group Contributions: Bromo and Cyano Groups: These electron-withdrawing groups in the target compound increase electrophilicity, favoring interactions with nucleophilic residues in binding pockets. The bromo group also serves as a handle for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . Amino vs. Bromo: Replacing bromo with amino (as in ) improves solubility but reduces electrophilic reactivity, shifting utility toward prodrugs or conjugates .

Synthetic Efficiency :

- Copper Catalysis : Used for amination (), offering moderate yields but requiring careful optimization of ligands (e.g., L-proline) .

- Palladium Catalysis : Higher efficiency in cross-coupling (e.g., and ), enabling access to complex aryl/heteroaryl substituents .

Biological Activity Trends :

Preparation Methods

Functionalization of Pyridine Ring

- Bromination: Selective bromination at the 5-position of a 3-cyanopyridine can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid multiple substitutions.

- Cyanation: The cyano group at the 3-position can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cyanation of a suitable halopyridine precursor.

Purification and Characterization

- Purification by column chromatography or recrystallization.

- Characterization by NMR, MS, and elemental analysis to confirm substitution pattern.

Synthesis of (S)-3-Methylpiperazine Core

Stereoselective Synthesis

- The (S)-3-methylpiperazine can be synthesized via asymmetric hydrogenation or chiral auxiliary-mediated cyclization of appropriate diamine precursors.

- Alternatively, resolution of racemic 3-methylpiperazine derivatives using chiral acids or chromatography.

Protection of Nitrogen

- The piperazine nitrogen intended for protection is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to form the tert-butyl carbamate protecting group.

Coupling of Pyridine and Piperazine Fragments

Nucleophilic Substitution or Cross-Coupling

- The pyridine moiety bearing a suitable leaving group (e.g., halide) at the 2-position can be coupled to the piperazine nitrogen via nucleophilic aromatic substitution.

- Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed for coupling the aryl halide with the piperazine nitrogen.

Reaction Conditions

- Typical conditions include Pd catalysts (e.g., Pd2(dba)3), phosphine ligands, base (e.g., NaOtBu), and solvents such as toluene or dioxane at elevated temperatures (80–110 °C).

- Reaction monitoring by TLC or HPLC.

Representative Data Table of Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 3-cyanopyridine | NBS, DMF, 0–25 °C, 4 h | 75–85 | Selective monobromination |

| Cyanation (if needed) | Pd-catalyst, Zn(CN)2, DMF, 80 °C, 12 h | 60–70 | Palladium-catalyzed cyanation |

| Synthesis of (S)-3-methylpiperazine | Asymmetric hydrogenation or chiral resolution | 50–65 | Enantiomeric excess >95% |

| Boc Protection | Boc2O, DIPEA, DCM, 0 °C to RT, 2 h | 85–90 | Mild conditions, high selectivity |

| Coupling (Buchwald-Hartwig) | Pd2(dba)3, Xantphos, NaOtBu, Toluene, 100 °C, 8 h | 70–80 | Efficient amination of aryl halide |

Research Findings and Considerations

- Stereochemistry: Maintaining the (S)-configuration during the synthesis is critical; chiral HPLC or optical rotation measurements are used for confirmation.

- Protecting Group Stability: The tert-butyl carbamate group is stable under coupling conditions but can be removed under acidic conditions if needed.

- Purity and Yield Optimization: Optimization of reaction times, temperatures, and reagent stoichiometry is essential to maximize yield and purity.

- Scale-Up Potential: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.

Q & A

Q. What are the standard synthetic routes for (S)-tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from tert-butyl piperazine precursors and functionalized pyridine derivatives. Key steps include nucleophilic substitution to introduce the bromo-cyanopyridine moiety and stereoselective alkylation to establish the (S)-configuration at the 3-methylpiperazine position. Intermediates are characterized using NMR (1H/13C) , FT-IR , and mass spectrometry to confirm regiochemistry and purity. For example, tert-butyl carbamate intermediates often show distinct carbonyl stretching frequencies (~1680–1720 cm⁻¹) in FT-IR .

Q. How is the purity of the compound validated, and what analytical techniques are critical for quality control?

Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC) . Quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard can verify >99% purity. Residual solvents (e.g., DCM, THF) are monitored via gas chromatography (GC) to meet ICH guidelines .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. Crystals are grown via slow evaporation in aprotic solvents (e.g., ethyl acetate/hexane). Data collection using Cu-Kα radiation and refinement with SHELXL (e.g., SHELX-2018/3) resolves the (S)-configuration and piperazine ring puckering. Displacement parameters and hydrogen bonding networks (e.g., C–H···N interactions) are analyzed to validate stability .

Q. How can reaction yields be optimized for the bromo-cyanopyridine coupling step, and what factors influence regioselectivity?

Yield optimization involves microwave-assisted synthesis (100–120°C, 30 min) or transition-metal catalysis (e.g., Pd/Cu for Ullmann-type couplings). Regioselectivity is controlled by steric hindrance from the tert-butyl group and electronic effects of the cyano substituent. Solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) significantly impact reaction efficiency .

Q. What in vitro assays are used to evaluate the compound’s biological activity, particularly for neurotransmitter receptor modulation?

Radioligand binding assays (e.g., [³H]-labeled antagonists for serotonin/dopamine receptors) quantify affinity (Kᵢ values). Functional activity (agonist/antagonist) is tested via cAMP accumulation assays in HEK293 cells transfected with target GPCRs. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiles against off-target receptors (e.g., adrenergic, histaminergic) are generated .

Q. How are structural analogs designed to improve metabolic stability, and what SAR trends emerge?

Analog design focuses on replacing the tert-butyl group with biostable isosteres (e.g., cyclopropyl or trifluoromethyl) and modifying the pyridine’s electron-withdrawing groups (e.g., Cl vs. CN). Structure-activity relationship (SAR) studies reveal that bromine at the 5-position enhances lipophilicity (logP >3), while the cyano group improves π-stacking interactions in receptor pockets .

Data Analysis and Contradiction Resolution

Q. How can discrepancies in reported synthetic yields (e.g., 70–90%) be reconciled across studies?

Yield variations arise from differences in workup protocols (e.g., silica gel chromatography vs. recrystallization) and starting material purity . Reproducibility is enhanced by strict control of reaction parameters (temperature, moisture) and use of freshly distilled solvents. Comparative studies using design of experiments (DoE) methodologies identify critical variables (e.g., equivalents of base) .

Q. What computational methods validate the compound’s receptor binding modes when experimental data is conflicting?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-receptor interactions. Consensus docking scores and binding free energy calculations (MM-PBSA) reconcile conflicting experimental data by predicting dominant binding poses. For example, MD simulations may reveal transient hydrogen bonds not captured in crystallography .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.